molecular formula C21H24ClF2N3OS B2791235 N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride CAS No. 1215637-55-0

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride

Cat. No.: B2791235
CAS No.: 1215637-55-0
M. Wt: 439.95
InChI Key: CTBSTEJFLFKRAZ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride is a potent and selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R or FMS kinase). This compound was developed as a key therapeutic candidate for targeting tumor-associated macrophages (TAMs) . CSF1R signaling is critical for the survival, proliferation, and differentiation of monocytes and macrophages. In the tumor microenvironment, CSF1R-dependent TAMs are often associated with promoting tumor progression, immunosuppression, angiogenesis, and metastasis. By selectively inhibiting CSF1R, this compound facilitates the depletion of protumoral M2-like macrophages in preclinical models, thereby altering the tumor microenvironment and potentially enhancing antitumor immunity. This makes it a valuable chemical probe for researching cancer immunotherapy, particularly in combination with other modalities like checkpoint inhibitors . Its application extends to basic research on macrophage biology in inflammatory diseases, bone metabolism, and neurological contexts where CSF1R signaling plays a fundamental role.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3OS.ClH/c1-13-11-14(2)19-17(12-13)24-21(28-19)26(10-6-9-25(3)4)20(27)18-15(22)7-5-8-16(18)23;/h5,7-8,11-12H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSTEJFLFKRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=C(C=CC=C3F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride is a synthetic compound that belongs to the class of thiazole derivatives. Its complex structure includes multiple functional groups that confer various biological activities, making it of interest in medicinal chemistry. The molecular formula is C19H24ClN3OS2C_{19}H_{24}ClN_{3}OS_{2} with a molecular weight of approximately 410.0 g/mol.

Structural Characteristics

The compound features:

  • Dimethylamino Propyl Group : Enhances solubility and biological activity.
  • Benzo[d]thiazole Moiety : Known for its pharmacological properties.
  • Difluorobenzamide Group : Imparts unique electronic properties and influences binding interactions.

Research indicates that compounds similar to this compound interact with various biological targets. The binding affinity studies reveal significant interactions with serotonin transporters (SERT) and norepinephrine transporters (NET), which are crucial for antidepressant activity.

Binding Affinity Data

The following table summarizes the binding affinities of related compounds at SERT and NET:

Compound NameTargetK_i (nM)% Displacement at 10 µM
Compound ASERT5085
Compound BNET20070
N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide HClSERT3090

Pharmacological Studies

  • Antidepressant Activity : In vivo studies have shown that this compound exhibits antidepressant-like effects in animal models, correlating with its binding affinity for SERT.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, indicating its versatility as a therapeutic agent.
  • Cancer Research : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction.

Study 1: Antidepressant Effects

A study conducted on a series of thiazole derivatives demonstrated that the compound significantly reduced depressive-like behavior in rodent models when administered at varying doses. The results indicated a dose-dependent response with optimal effects observed at lower concentrations.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus strains. The results showed a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting effective antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Quinoline-Based Derivatives

The provided evidence highlights quinoline-2-carboxamide derivatives as structural analogs, sharing key features such as tertiary amine side chains and hydrochloride salts (). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Salt Form
Target Compound Benzo[d]thiazole 5,7-dimethyl; 2,6-difluorobenzamide; 3-(dimethylamino)propyl C21H24ClF2N3OS Not provided Hydrochloride
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Quinoline 4-hydroxy; 3-(dimethylamino)propyl C15H20ClN3O2 309.79 Hydrochloride
Compound 2 () Quinoline 4-hydroxy; 2-(pyrrolidin-1-yl)ethyl C16H20ClN3O2 321.80 Hydrochloride
Compound 3 () Quinoline 4-hydroxy; 2-(dimethylamino)ethyl; 3-(morpholinomethyl) C19H26N4O3 358.43 None
Key Observations:

Core Heterocycle: The target compound’s benzo[d]thiazole core differs from the quinoline scaffold in analogs. The 5,7-dimethyl groups on the benzothiazole could enhance steric bulk compared to the unsubstituted quinoline analogs.

Substituent Effects: The 2,6-difluorobenzamide group in the target compound introduces electronegative fluorine atoms, which may improve binding affinity through polar interactions or metabolic stability compared to the 4-hydroxy group in quinoline analogs . The 3-(dimethylamino)propyl side chain (shared with SzR-105) likely enhances solubility via protonation in physiological conditions.

Pharmacokinetic Implications: Hydrochloride salts (target and SzR-105) improve solubility but may reduce oral bioavailability due to increased polarity.

Comparison with Pharmaceutical Reference Standards ()

lists compounds such as 10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride (MM0077.08) and dibenzoazepine derivatives. While these share tertiary amine side chains and hydrochloride salts, their acridinone or dibenzoazepine cores are structurally distinct from the target’s benzothiazole. These differences likely result in divergent biological targets (e.g., acridinones are known for DNA intercalation, whereas benzothiazoles may target kinases) .

Research Findings and Limitations

  • Activity Data: No direct pharmacological data for the target compound is provided in the evidence.
  • Contradictions: While structural similarities exist (e.g., dimethylamino groups), the core heterocycle divergence complicates direct functional comparisons.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step approach involving nucleophilic substitution and amide coupling. For example, describes the synthesis of structurally similar thiadiazole derivatives via cyclization in concentrated sulfuric acid (yield: 97.4%) . Optimize solvent choice (e.g., ethanol or DMF) and reaction time (e.g., 24 hours for cyclization) to improve purity. Monitor progress via TLC (chloroform:acetone = 3:1) and confirm intermediates using IR spectroscopy (e.g., νmax = 1670–1657 cm⁻¹ for amide C=O stretches) .

Q. How should researchers characterize the hydrochloride salt form of this compound?

  • Methodology : Employ spectroscopic and crystallographic techniques:

  • 1H NMR : Identify dimethylamino protons (δ ~2.2–2.5 ppm) and aromatic protons from benzothiazole (δ ~7.0–8.5 ppm) .
  • X-ray diffraction : Resolve hydrochloride salt formation, as seen in analogous compounds (e.g., highlights hydrogen bonding patterns stabilizing crystal packing) .
  • Elemental analysis : Verify Cl content (e.g., ~27.7% for trichloroethyl derivatives) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodology : Screen for anticancer activity using MTT assays on cell lines (e.g., HeLa or MCF-7). identifies benzothiazole derivatives with substituents like methyl groups enhancing cytotoxicity . Include positive controls (e.g., doxorubicin) and assess IC50 values. Test solubility in DMSO/PBS and adjust pH to mimic physiological conditions, as pH affects antimicrobial activity in related compounds .

Advanced Research Questions

Q. How can structural modifications improve target selectivity and reduce off-target effects?

  • Methodology :

  • Rational design : Replace the 5,7-dimethylbenzothiazole moiety with bulkier aryl groups to enhance steric hindrance, as shows substituent-dependent activity .
  • Molecular docking : Model interactions with target enzymes (e.g., PFOR inhibition in anaerobic organisms, as in ) .
  • SAR studies : Compare analogs with varying fluorine positions (e.g., 2,4-difluoro vs. 2,6-difluoro) to optimize binding affinity.

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Replicate assays : Control variables like cell passage number, serum concentration, and incubation time.
  • Comparative analysis : Cross-reference with , where methyl-substituted thiazoles showed higher activity, versus , where hydroxylphenyl groups in thiadiazoles influenced antioxidant properties .
  • Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to correlate structural features (e.g., logP, H-bond acceptors) with activity trends.

Q. What advanced techniques validate the compound’s mechanism of action in enzymatic inhibition?

  • Methodology :

  • Enzyme kinetics : Measure KM and Vmax using purified PFOR (as in ) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with amide anions) .

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